Lipophilicity (XLogP) Matched to Intermediate Permeability Requirements vs. 6-Methyl and 7-Hydroxy Analogs
6-Methylpyrazolo[1,5-a]pyrimidin-7-OL exhibits a computed XLogP of 0, precisely between the more lipophilic 6-methyl analog (XLogP = 0.7) and the more hydrophilic unsubstituted 7-hydroxy analog (XLogP = –0.4) [1]. This intermediate lipophilicity is often desirable for balanced aqueous solubility and passive membrane permeability, avoiding the excessive lipophilicity that penalizes the 6-methyl analog (ΔXLogP +0.7) and the excessive hydrophilicity of the unsubstituted analog (ΔXLogP –0.4).
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 0 |
| Comparator Or Baseline | 6-Methylpyrazolo[1,5-a]pyrimidine (CAS 61578-00-5): XLogP = 0.7; Pyrazolo[1,5-a]pyrimidin-7-ol (CAS 57489-79-9): XLogP = –0.4 |
| Quantified Difference | ΔXLogP = –0.7 vs. 6-methyl analog; ΔXLogP = +0.4 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly influences passive permeability and solubility; the target compound's intermediate XLogP may afford more favorable ADME profiles than either extreme analog.
- [1] PubChem Compound Summary, CID 49761528, 6-Methylpyrazolo[1,5-A]pyrimidin-7-OL. XLogP3-AA = 0. View Source
